4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of enzalutamide, a non-steroidal androgen receptor antagonist. [, ] It belongs to the class of benzonitriles, characterized by the presence of a nitrile (-CN) group attached to a benzene ring. The molecule also features an isothiocyanate (-NCS) group at the para position and a trifluoromethyl (-CF3) group at the ortho position relative to the nitrile group. Its role in scientific research stems primarily from its use as a building block for synthesizing more complex molecules with potential biological activities, particularly androgen receptor antagonists.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a significant chemical compound with the molecular formula and a molecular weight of approximately 228.19 g/mol. This compound features both a trifluoromethyl group and an isothiocyanate functional group, contributing to its unique chemical properties. It is primarily recognized as an intermediate in the synthesis of enzalutamide, a medication used in the treatment of prostate cancer, specifically for advanced castration-resistant prostate cancer .
The compound is classified under organic compounds, particularly as an isothiocyanate derivative. Its synthesis often involves reactions with thiophosgene and various anilines, making it relevant in medicinal chemistry and pharmaceutical applications. The compound is produced in laboratory settings and has been the subject of various patents due to its importance in drug synthesis .
The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 3-trifluoromethyl-4-cyanoaniline with thiophosgene. This reaction can be performed in solvents such as n-heptane or dichloromethane under controlled conditions to ensure high yields and purity.
Recent advancements have introduced a continuous flow method for the preparation of this compound, which enhances efficiency and safety while minimizing environmental impact. This method involves dissolving the reactants in a solvent and introducing them into a continuous flow reactor, allowing for better control over reaction conditions and improved product separation .
The molecular structure of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile can be represented as follows:
The compound features a trifluoromethyl group () attached to a benzene ring that also contains a nitrile group () and an isothiocyanate group (). The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile participates in various chemical reactions:
Common reagents used in these reactions include thiophosgene for its synthesis, while nucleophiles are employed for substitution processes. The major products formed from these reactions often include thioimidazolinone derivatives, which are explored for their pharmaceutical applications.
While the specific mechanism of action for 4-isothiocyanato-2-(trifluoromethyl)benzonitrile itself is not extensively documented, its role as an intermediate in synthesizing thioimidazolidinones is significant. Thioimidazolidinones are believed to exert anti-cancer effects by disrupting cell division and inducing apoptosis in cancer cells. The compound's involvement in synthesizing enzalutamide highlights its importance in developing treatments for prostate cancer .
The presence of both the trifluoromethyl group and the isothiocyanate functionality enhances the compound's reactivity, making it particularly valuable in pharmaceutical synthesis. The unique characteristics of this compound allow it to participate effectively in various chemical transformations relevant to drug development.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of enzalutamide, which is used for treating prostate cancer. Its potential applications extend beyond this specific use; ongoing research investigates its role as a building block for new drug candidates with improved properties, targeting androgen receptors more effectively while minimizing side effects . Additionally, its derivatives are being explored for their biological activities, particularly against cancer cells .
Molecular Architecture:The compound features a benzene ring substituted at the 1-position with a strongly electrophilic isothiocyanate group, at the 2-position with a trifluoromethyl group, and at the 4-position with a nitrile functionality. This arrangement creates significant electron deficiency in the aromatic system, enhancing susceptibility to nucleophilic attack at the isothiocyanate carbon. Spectroscopic characterization confirms the planarity of the isothiocyanate moiety with the aromatic ring, facilitating resonance effects that modulate its reactivity. The trifluoromethyl group contributes substantial hydrophobicity (logP ≈ 3.9) and metabolic stability, while the nitrile group offers an additional site for molecular elaboration [2] [6].
Systematic Nomenclature and Representations:
Table 1: Nomenclature and Identifier Summary
Identifier Type | Value |
---|---|
CAS Registry Number | 143782-23-4 |
PubChem CID | 11615540 |
MDL Number | MFCD09800709 |
Reaxys Registry Number | 9126063 |
Molecular Formula | C₉H₃F₃N₂S |
Molecular Weight | 228.19 g/mol |
The multiplicity of naming conventions reflects both its chemical structure and its role as a synthetic intermediate. Common synonyms include "Enzalutamide Impurity Z," "Enzalutamide Impurity 21," and "Enzalutamide intermediate," highlighting its pharmaceutical significance [2] [3].
Physicochemical Profile:The compound typically presents as a white to yellow-green crystalline solid, exhibiting sensitivity to moisture and heat. Its melting point range (39.0–43.0°C) is relatively low for aromatic systems, attributable to molecular packing disruptions induced by the bulky -CF₃ group. The boiling point is approximately 331°C, and it possesses a density of 1.31 g/cm³. Solubility is moderate in chlorinated solvents (chloroform) and dipolar aprotic solvents (DMSO), but limited in alcohols (methanol) and water. These properties necessitate storage under inert atmospheres at 2–8°C to prevent decomposition [2] [3] [6].
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 39.0–43.0 °C | — |
Boiling Point | 331 °C | — |
Density | 1.31 g/cm³ | — |
Flash Point | 154 °C | — |
Solubility | Sparingly soluble in CHCl₃, DMSO; Slightly soluble in MeOH | Room temperature |
Storage Conditions | Inert atmosphere, 2–8°C | Long-term stability |
Hygroscopicity | Hygroscopic and moisture sensitive | — |
Origin and Early Applications:4-Isothiocyanato-2-(trifluoromethyl)benzonitrile entered the chemical literature in the early 1990s, with its CAS registry (143782-23-4) dating to 1993. Initial synthesis routes focused on the reaction of commercially available 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene (CSCl₂), typically conducted in biphasic water/organic solvent systems. This method, while effective, presented handling challenges due to thiophosgene's toxicity and volatility. Early pharmacological investigations revealed that derivatives, particularly thiohydantoins formed by reaction with amines, exhibited promising binding affinities for the androgen receptor (AR), steering research toward prostate cancer therapeutics [2] [6].
Evolution of Synthetic Methodologies:Significant optimization occurred during the 2000s with the development of enzalutamide (marketed as Xtandi®). Process chemistry advancements focused on improving yield, purity, and safety:
Patent and Industrial Trajectory:The compound's importance surged following pivotal patents covering enzalutamide and its synthesis (e.g., US Patent 7,709,517). Its designation as "Enzalutamide Impurity Z" and "Enzalutamide Impurity 21" by regulatory agencies (FDA/EMA) underscored the need for rigorous analytical control during manufacturing. Commercial production scaled significantly post-2012 following enzalutamide's FDA approval, with suppliers like TCI Chemicals and Matrix Scientific offering gram-to-kilogram quantities to support drug production and impurity reference standard markets [2] [3].
Cornerstone of Enzalutamide Synthesis:As the key electrophilic building block for enzalutamide, this isothiocyanate undergoes nucleophilic addition-cyclization reactions with amines. The most strategically significant transformation involves its reaction with 2-fluoro-1-methyl-4-nitrobenzene (or its reduced amine form), forming a thiourea intermediate that subsequently cyclizes to the thiohydantoin core of enzalutamide—a potent androgen receptor antagonist. This step is critical for establishing the drug's five-membered ring pharmacophore responsible for high-affinity AR binding and degradation [3] [5] [6].
Table 3: Key Pharmaceutical Derivatives Synthesized from 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Derivative/Application | Key Structural Features Introduced | Biological Target/Use |
---|---|---|
Enzalutamide (MDV3100) | Thiohydantoin ring linked to fluoro-toluimide | Androgen Receptor Antagonist (Prostate Cancer) |
Enzalutamide Impurity Z | Structural isomer or open-chain thiourea | Quality Control Reference Standard |
Novel Bicalutamide-Enzalutamide Hybrids | Combined sulfonyl-anilide and thiohydantoin | Dual-action AR Inhibitors |
Indoline-Thiohydantoin Derivatives | Fused indoline scaffold | Antiproliferative Agents (CRPC) |
Thioxoimidazolidinones | Varied N-alkyl/aryl substituents | Anti-prostate cancer candidates |
Expanding Therapeutic Applications:Beyond enzalutamide, this isothiocyanate enables access to diverse pharmacologically active scaffolds:
Reactivity in Organic Synthesis:The isothiocyanate group serves as a versatile linchpin for nitrogen- and sulfur-containing heterocycles:
The trifluoromethyl group enhances both the electrophilicity of the isothiocyanate and the metabolic resistance of derived pharmacophores, while the nitrile offers a handle for further functionalization via hydrolysis (to amides/acids) or reduction (to amines) [2] [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2